Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
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Overview
Description
Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethyl chain, and a sulfonyl amine group attached to a methoxy-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the 4-methoxy-2,3-dimethylphenyl sulfonyl chloride. This intermediate is then reacted with cyclohexylethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
- Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)thio]amine
- Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)oxy]amine
Uniqueness
Cyclohexylethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclohexyl group and the methoxy-dimethylphenyl ring also contributes to its unique physicochemical properties .
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-11-16(21-4)13(2)14(17)3/h11-12,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFGAWSFIMVXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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